molecular formula C10H20ClN3 B12229840 ethyl[(1-isobutyl-1H-pyrazol-4-yl)methyl]amine

ethyl[(1-isobutyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B12229840
M. Wt: 217.74 g/mol
InChI Key: OJPHBPFAYAUSNN-UHFFFAOYSA-N
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Description

Ethyl[(1-isobutyl-1H-pyrazol-4-yl)methyl]amine is a chemical compound built on a pyrazole scaffold, a heterocyclic structure recognized for its diverse biological activities and utility in medicinal chemistry research. As a pyrazole-derived amine, this compound serves as a versatile building block (synthon) for the design and synthesis of more complex molecules. Its structure, featuring an ethylamine moiety linked via a methylene group to a 1-isobutyl-substituted pyrazole ring, makes it a valuable intermediate in organic synthesis, particularly in the construction of potential pharmacologically active compounds . Research Applications and Value: Compounds of this class are frequently investigated for their potential interactions with various enzymatic targets and biological pathways. Pyrazole derivatives have been studied extensively in scientific research for a range of potential applications, including as enzyme inhibitors and for their antimicrobial and cytotoxic properties observed in in vitro settings . The specific isobutyl substitution on the pyrazole nitrogen may influence the compound's lipophilicity and binding affinity, making it a point of interest for structure-activity relationship (SAR) studies aimed at optimizing lead compounds in drug discovery pipelines. Handling and Usage: this compound is intended for research and development use by qualified professionals in a controlled laboratory setting. It is not intended for diagnostic or therapeutic purposes , nor for human or veterinary use. Researchers should consult the safety data sheet (SDS) and adhere to all standard laboratory safety protocols, including the use of appropriate personal protective equipment (PPE).

Properties

Molecular Formula

C10H20ClN3

Molecular Weight

217.74 g/mol

IUPAC Name

N-[[1-(2-methylpropyl)pyrazol-4-yl]methyl]ethanamine;hydrochloride

InChI

InChI=1S/C10H19N3.ClH/c1-4-11-5-10-6-12-13(8-10)7-9(2)3;/h6,8-9,11H,4-5,7H2,1-3H3;1H

InChI Key

OJPHBPFAYAUSNN-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=CN(N=C1)CC(C)C.Cl

Origin of Product

United States

Preparation Methods

Synthesis of 1-Isobutyl-1H-Pyrazole-4-Carbaldehyde

The aldehyde precursor is synthesized via formylation of 1-isobutyl-1H-pyrazole using the Vilsmeier-Haack reaction. This method employs phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to introduce a formyl group at the 4-position of the pyrazole ring. Industrial protocols often utilize continuous flow reactors to enhance yield (75–85%) and purity (>95%).

Key Reaction Conditions:

  • Temperature: 0–5°C (initial), then 60–80°C (reflux)
  • Solvent: Dichloromethane or DMF
  • Workup: Neutralization with aqueous sodium bicarbonate, extraction with ethyl acetate

Reductive Amination with Ethylamine

The aldehyde undergoes reductive amination with ethylamine in the presence of a reducing agent. Sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with a palladium catalyst are commonly employed.

Representative Procedure:

  • Reactants:
    • 1-Isobutyl-1H-pyrazole-4-carbaldehyde (1.0 equiv)
    • Ethylamine (2.0 equiv)
    • NaBH₃CN (1.5 equiv)
  • Solvent: Methanol or ethanol
  • Conditions: Stirring at 25°C for 12–24 hours
  • Yield: 70–80% after purification

Industrial-Scale Production:

  • Batch Process: Large-scale reactors (500–1000 L) with temperature-controlled stirring.
  • Continuous Flow: Microreactors enhance mixing and reduce reaction time (2–4 hours).

Alternative Synthetic Routes

Cyclization of β-Keto Amines

A method adapted from N-substituted pyrazole synthesis involves reacting β-keto esters with ethylamine and hydroxylamine derivatives. For example, O-(4-nitrobenzoyl)hydroxylamine facilitates cyclization in DMF at 85°C.

Example Protocol:

  • Reactants:
    • Ethylamine (1.0 equiv)
    • 3-Oxobutanoic acid ethyl ester (1.2 equiv)
    • O-(4-Nitrobenzoyl)hydroxylamine (1.5 equiv)
  • Solvent: DMF
  • Conditions: 85°C for 1.5 hours
  • Yield: 30–40% after chromatography

Nucleophilic Substitution

Though less common, halogenated pyrazole intermediates (e.g., 4-(bromomethyl)-1-isobutyl-1H-pyrazole) can react with ethylamine in polar aprotic solvents like acetonitrile.

Challenges:

  • Low regioselectivity
  • Competing elimination reactions

Optimization and Yield Improvements

Catalytic Hydrogenation

Using hydrogen gas (1–3 atm) with Raney nickel or palladium-on-carbon increases yields to 85–90%. Elevated temperatures (50–60°C) reduce reaction time to 6–8 hours.

Solvent Effects

  • Polar Protic Solvents (MeOH, EtOH): Favor imine formation but may cause side reactions.
  • Polar Aprotic Solvents (DMF, DMSO): Improve solubility of intermediates.

Purification Techniques

Method Conditions Purity Achieved Source
Column Chromatography Silica gel, hexane/ethyl acetate (3:1) >98%
Crystallization Ethanol/water (4:1), −20°C 95–97%
Distillation Reduced pressure (0.1 mmHg) 90%

Analytical Characterization

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (CDCl₃): δ 1.12 (t, J = 7.1 Hz, 3H, CH₂CH₃), 2.45 (s, 2H, CH₂NH), 3.20 (q, J = 7.1 Hz, 2H, NHCH₂).
  • ¹³C NMR: δ 14.1 (CH₂CH₃), 50.8 (CH₂NH), 62.3 (NCH₂).

Mass Spectrometry:

  • ESI-MS: m/z 196.2 [M + H]⁺.

Industrial and Environmental Considerations

Waste Management:

  • POCl₃ neutralization with NaOH produces phosphate salts, which require precipitation and filtration.
  • Solvent recovery via distillation reduces environmental impact.

Cost Analysis:

  • Reductive Amination: $120–150/kg (bulk production)
  • Cyclization Route: $200–250/kg (low yield, high reagent costs)

Chemical Reactions Analysis

Types of Reactions

Ethyl[(1-isobutyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

Ethyl[(1-isobutyl-1H-pyrazol-4-yl)methyl]amine exhibits significant biological activity, particularly in medicinal chemistry. Its structure allows it to interact with various biological targets, including enzymes and receptors. Research indicates that this compound may possess anti-inflammatory and analgesic properties, making it a candidate for therapeutic applications.

Applications in Medicinal Chemistry

This compound serves as a building block for synthesizing pharmaceutical compounds with potential therapeutic effects. Its derivatives have been explored for their ability to treat conditions such as:

  • Inflammation : The compound has shown promise in reducing inflammatory responses.
  • Pain Management : Its analgesic properties make it a candidate for pain relief medications.

Case Studies

Several studies have documented the applications of this compound:

  • Anti-inflammatory Studies : Research has demonstrated that derivatives of this compound can inhibit pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases.
  • Analgesic Effects : Animal studies have indicated that compounds derived from this compound can effectively reduce pain responses in models of acute and chronic pain .

Mechanism of Action

The mechanism of action of ethyl[(1-isobutyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Substituent Effects on Pyrazole and Amine Groups

Compound Name Substituents (Pyrazole) Amine Type Molecular Weight Key Properties/Applications Reference
Ethyl[(1-isobutyl-1H-pyrazol-4-yl)methyl]amine 1-isobutyl, 4-CH₂NH₂C₂H₅ Primary amine Not explicitly stated Hypothesized high reactivity due to primary amine N/A
(1-Ethyl-1H-pyrazol-4-yl)methylamine 1-ethyl, 4-CH₂N(CH₃)₂ Secondary amine 139.2 Lower steric hindrance; potential for catalytic or pharmaceutical uses
N-((1-Isobutyl-1H-pyrazol-4-yl)methyl)-2-methoxyethan-1-amine 1-isobutyl, 4-CH₂NH(C₂H₄OCH₃) Secondary amine 211.30 Higher hydrophilicity due to methoxy group; possible solubility advantages
1-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine 1-ethyl, 4-CH₂-C₃H₃N₂ Primary amine (pyrazole-amine) Not explicitly stated Dual pyrazole system may enhance chelation or coordination chemistry

Key Observations :

  • Steric Effects : The isobutyl group in the target compound increases steric hindrance compared to ethyl or methyl substituents, which could reduce reaction rates in catalytic processes but improve selectivity .
  • Amine Reactivity : Primary amines (e.g., target compound and 1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine) exhibit higher nucleophilicity than secondary amines, making them more reactive in CO₂ adsorption or acid-gas capture applications .

Biological Activity

Ethyl[(1-isobutyl-1H-pyrazol-4-yl)methyl]amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article outlines its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of 1-isobutyl-1H-pyrazole-4-carbaldehyde with ethylamine. This reaction is generally conducted in a solvent such as ethanol or methanol, often utilizing a catalyst to enhance the reaction rate. The resulting compound can be purified using advanced techniques like chromatography to achieve high yield and purity.

Biological Activity

This compound exhibits notable biological activity, particularly in the following areas:

Anti-inflammatory and Analgesic Properties

Research indicates that this compound has potential anti-inflammatory and analgesic effects. Its mechanism typically involves modulation of enzyme activity or receptor binding, which can lead to beneficial physiological responses in conditions characterized by inflammation and pain.

Anticancer Activity

Compounds with similar pyrazole structures have demonstrated significant anticancer activity. This compound may inhibit the growth of various cancer cell types, including lung, breast, and colorectal cancers. Studies have shown that pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various pathways .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can modulate their activity, leading to downstream signaling effects that may contribute to its therapeutic benefits.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:

Compound NameStructural FeaturesUnique Properties
1-Ethyl-N-[(1-isobutyl-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-3-amineContains an additional methyl group on the pyrazole ringPotentially different biological activity due to structural modification
3-IsobutylanilineSimilar amine structure but lacks the pyrazole ringDifferent reactivity and biological profile
5-Fluoro-N-(pyrazol-4-yl)acetamideContains a fluorine substituent on a related pyrazole structureEnhanced pharmacological properties due to fluorination

This table illustrates how this compound's unique combination of functional groups contributes to its distinct biological properties compared to other compounds.

Case Studies

Recent studies have highlighted the efficacy of pyrazole derivatives in cancer treatment:

  • Antitumor Activity : A study demonstrated that compounds containing the 1H-pyrazole scaffold exhibited significant antiproliferative effects against various cancer cell lines, including MDA-MB-231 (breast) and HepG2 (liver) cells, with IC50 values indicating potent activity .
  • Mechanistic Insights : Another study explored the molecular mechanisms by which pyrazole derivatives induce apoptosis in cancer cells, revealing pathways involving cell cycle arrest and activation of caspases .

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